molecular formula C21H20N2O4S B2898430 2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide CAS No. 339013-40-0

2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide

Cat. No.: B2898430
CAS No.: 339013-40-0
M. Wt: 396.46
InChI Key: BXLUNGFAJNSHSJ-UHFFFAOYSA-N
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Description

“2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide” is a chemical compound with the CAS RN®: 339013-40-0 . It is manufactured by MATRIX SCIENTIFIC . This compound is used for testing and research purposes only .


Synthesis Analysis

The synthesis of “this compound” and similar compounds involves various chemical techniques . A series of N-phenylacetamide sulphonamides were synthesized, and in this series, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity .


Molecular Structure Analysis

The molecular structure of “this compound” is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .


Chemical Reactions Analysis

The chemical reactivity of “this compound” enables reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Properties

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonylanilino)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-27-19-12-14-20(15-13-19)28(25,26)23(18-10-6-3-7-11-18)16-21(24)22-17-8-4-2-5-9-17/h2-15H,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLUNGFAJNSHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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